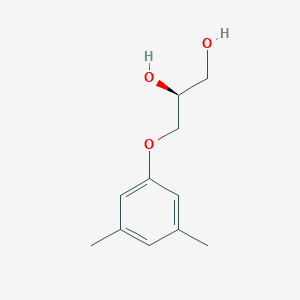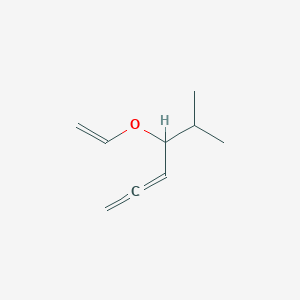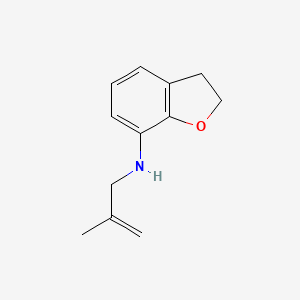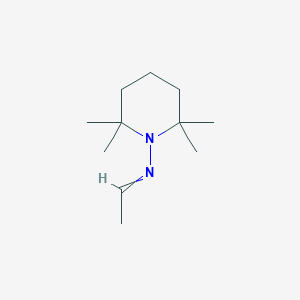
4,4',4''-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile is a chemical compound characterized by the presence of three benzonitrile groups attached to a central trifluoroethane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile typically involves the reaction of trifluoroethane derivatives with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where trifluoroethane is reacted with benzonitrile in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzonitrile groups can participate in substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the study of biological systems, particularly in the development of probes and sensors.
Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethane moiety can influence the compound’s reactivity and binding affinity, while the benzonitrile groups may interact with various enzymes and receptors. These interactions can modulate biological processes and chemical reactions, making the compound valuable for research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: A compound with similar trifluoroethane structure but different substituents.
1,1,1-Trichloro-2,2,2-trifluoroethane: Another trifluoroethane derivative with distinct chemical properties.
Uniqueness
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile is unique due to the presence of three benzonitrile groups, which impart specific reactivity and potential applications not observed in other trifluoroethane derivatives. This structural feature allows for diverse chemical modifications and interactions, enhancing its utility in various research fields.
Propriétés
Numéro CAS |
61204-07-7 |
|---|---|
Formule moléculaire |
C23H12F3N3 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
4-[1,1-bis(4-cyanophenyl)-2,2,2-trifluoroethyl]benzonitrile |
InChI |
InChI=1S/C23H12F3N3/c24-23(25,26)22(19-7-1-16(13-27)2-8-19,20-9-3-17(14-28)4-10-20)21-11-5-18(15-29)6-12-21/h1-12H |
Clé InChI |
WMZPTKAMDRKAAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)

![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)



![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)

![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)
